N-(furan-2-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide
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Description
N-(furan-2-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.331. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Computational Study : A study conducted by Bai et al. (2011) focused on the synthesis and computational study of derivatives of this compound. They achieved a one-pot synthesis and characterized the compounds using single crystal X-ray diffraction and spectroscopic techniques. The study also included a computational density functional theory (DFT) analysis to compare with X-ray diffraction values, confirming the experimental molecular structures (Bai et al., 2011).
Multicomponent Synthesis : Dyachenko et al. (2015) reported the multicomponent synthesis of substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles. The synthesis involved condensation of furfural with other compounds, and one of the resulting structures was characterized by X-ray analysis (Dyachenko et al., 2015).
Anti-Exudative Activity : Chalenko et al. (2019) explored the synthesis of pyroline derivatives of this compound. They examined the physical and chemical characteristics, chemical structure, and anti-exudative activity of these derivatives. The study found anti-exudative properties in 91% of the new synthesized derivatives (Chalenko et al., 2019).
Potential as a Pro-Drug System : Berry et al. (1997) investigated the use of a 5-nitrofuran-2-ylmethyl group as a potential bioreductively activated pro-drug system. They explored the biomimetic reduction of nitrofuranylmethyl derivatives of anticancer drugs, suggesting applications as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors (Berry et al., 1997).
Anticancer Activity : Horishny et al. (2021) synthesized 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and tested them for anticancer activity. They found potent and selective cytotoxic effects in leukemia cell lines (Horishny et al., 2021).
Antiproliferative Activities : A study by Chen et al. (2013) synthesized certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. These compounds were evaluated for antiproliferative activities against various human cancer cell lines (Chen et al., 2013).
Broad-Spectrum Antifungal Agents : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. They optimized the series to improve plasmatic stability while maintaining in vitro antifungal activity against various fungi species (Bardiot et al., 2015).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(18-10-12-4-3-9-20-12)11-21-15-7-8-17-14-6-2-1-5-13(14)15/h3-4,7-9H,1-2,5-6,10-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLKNIXWLCJFOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)OCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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